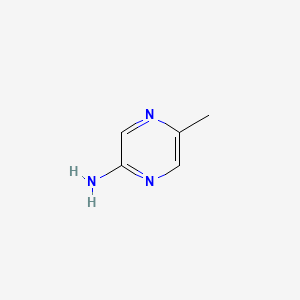

5-Methylpyrazin-2-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOALAKPLGUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310395 | |

| Record name | 5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-58-4 | |

| Record name | 5-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylpyrazin-2-amine chemical properties and structure

An In-depth Technical Guide to 5-Methylpyrazin-2-amine

Abstract

This compound is a heterocyclic amine featuring a pyrazine ring, which serves as a critical building block in the synthesis of various high-value chemicals. Its unique structural characteristics make it a versatile intermediate, particularly in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical and physical properties, structural details, synthesis protocols, and safety information for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The structure consists of a pyrazine ring substituted with a methyl group at position 5 and an amine group at position 2.

| Identifier | Value |

| CAS Number | 5521-58-4[1] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Amino-5-methylpyrazine, 5-methyl-2-pyrazinamine[1][2] |

| Molecular Formula | C₅H₇N₃[1][2] |

| SMILES | CC1=CN=C(C=N1)N[2] |

| InChI | InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8)[2] |

| InChIKey | ZNQOALAKPLGUPH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 109.13 g/mol [1] |

| Appearance | Yellow to beige crystalline powder[1] |

| Melting Point | 116-117 °C[3] |

| Boiling Point | 110 °C (at 2 Torr)[3] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³[3] |

| Acidity (pKa) (Predicted) | 3.50 ± 0.10[3] |

| Storage Conditions | 0 - 8 °C[1] |

Structural-Property Relationships

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between the pyrazine ring and its substituents defines its reactivity, basicity, and potential as a synthetic precursor.

Caption: Key structural components and their influence on chemical properties.

Experimental Protocols

Synthesis Protocol

This compound can be synthesized from 5-methylpyrazine-2-carboxylic acid. A common industrial preparation involves a Curtius rearrangement.[4] A detailed two-step laboratory synthesis is also reported:

Step 1: Synthesis of Benzyl (5-methylpyrazin-2-yl)carbamate [3]

-

Under a nitrogen atmosphere, charge a flask with 5-methylpyrazine-2-carboxylic acid (1.0 eq), toluene (2.5 vols), and diisopropylethylamine (1.50 eq).

-

Perform vacuum distillation at a batch temperature of 50°C to reduce the volume to 2 vols. Ensure the water content is below 0.1% w/w.

-

Cool the mixture to 15±2°C.

-

Add diphenylphosphoryl azide (DPPA) (1.00 eq) over 5-6 hours, maintaining the temperature at 15±2°C. Stir for an additional 1.5 hours.

-

In a separate flask, heat a mixture of benzyl alcohol (3.00 eq) and toluene to 85-90°C.

-

Slowly add the contents of the first flask to the second flask over approximately 2 hours, maintaining the reaction temperature at ~85°C.

-

Stir the reaction mixture at 85°C for 1 hour, then cool to 20°C.

-

Slowly add a 5% w/w sodium hydroxide solution (1.75 eq) over 1 hour.

-

Cool the mixture to 5°C, stir for 1 hour, and then filter the resulting solid.

-

Wash the solid with water (2 vols) and then methanol (2 vols).

-

Dry the product in a vacuum oven at 40°C overnight to obtain the desired carbamate intermediate.

Step 2: Hydrogenolysis to this compound [3] Note: The specific protocol for the second step from this source involves further reaction, but typically, the conversion from the benzyl carbamate would proceed via hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst like Pd/C) in a suitable solvent like ethanol or ethyl acetate to cleave the benzyl protecting group and yield the final amine product.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized this compound is essential. A standard analytical workflow involves multiple spectroscopic and chromatographic techniques. While specific protocols for this compound are proprietary, a general workflow is presented below.

Caption: A typical workflow for the purification and analysis of synthesized compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

| GHS Pictogram | Hazard Class & Statement |

| Warning | H302: Harmful if swallowed.[2] |

| H315: Causes skin irritation.[2] | |

| H319: Causes serious eye irritation.[2] | |

| H335: May cause respiratory irritation.[2] |

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Applications

This compound is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries.[1][3]

-

Pharmaceutical Development: It serves as a key building block in the synthesis of bioactive molecules and complex therapeutic agents, particularly those targeting neurological disorders.[1]

-

Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, where the pyrazine core contributes to the biological activity required for crop protection.[1]

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties and established synthesis routes. Its structural features, particularly the reactive amine group on the pyrazine scaffold, make it a compound of significant interest for constructing more complex molecules. Proper adherence to safety protocols is essential when handling this compound due to its irritant and harmful nature. Its continued use in research and development is expected to contribute to advancements in medicine and agriculture.

References

5-Methylpyrazin-2-amine: A Technical Guide for Researchers

IUPAC Name: 5-methylpyrazin-2-amine[1] CAS Number: 5521-58-4[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block for the development of bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a yellow to beige crystalline powder.[2] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C5H7N3 | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Purity | ≥ 98% | [3] |

| Appearance | Yellow to beige crystalline powder | [2] |

| Storage Temperature | 0 - 8 °C | [2] |

Synthesis of this compound

An established industrial method for the preparation of this compound involves a multi-step process starting from 5-methyl-2-pyrazinecarboxylic acid. This process includes azidation, Curtius rearrangement, and Boc deprotection.[4]

Experimental Protocol: Industrial Preparation

Starting Material: 5-methyl-2-pyrazinecarboxylic acid

Key Steps:

-

Azidation and Curtius Rearrangement: 5-methyl-2-pyrazinecarboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in the presence of a base such as diisopropylethylamine and an alcohol like tert-butanol. This reaction proceeds through an acyl azide intermediate which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped by tert-butanol to yield a Boc-protected amine.[4]

-

Boc Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in a solvent like dichloromethane, to yield the final product, this compound.[4]

This method is advantageous for large-scale production as it avoids the use of hazardous reagents like sodium azide and does not require column chromatography for purification.[4]

Role in the Synthesis of Bioactive Derivatives

This compound serves as a crucial intermediate in the synthesis of a variety of derivatives with potential therapeutic applications. Its pyrazine ring and amino group provide reactive sites for further chemical modifications, leading to compounds with diverse biological activities.[2]

Synthesis of 5-Methylpyrazine-2-carbohydrazide Derivatives

One important class of derivatives is the 5-methylpyrazine-2-carbohydrazide series, which has been investigated for anti-tubercular, urease inhibition, and antioxidant activities.[5][6]

-

Esterification: 5-Methylpyrazine-2-carboxylic acid is first converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.[5]

-

Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate under reflux conditions to yield 5-methylpyrazine-2-carbohydrazide.[5]

This carbohydrazide can then be reacted with various aromatic aldehydes to produce a library of hydrazone derivatives.[5][6]

Caption: Logical workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities of Derivatives

While specific quantitative biological data for this compound is not extensively available in the public domain, its derivatives have been shown to possess a range of biological activities.

| Derivative Class | Biological Activity | Reference |

| 5-Methylpyrazine-2-carbohydrazide Hydrazones | Urease Inhibition, Antioxidant, Antimicrobial | [5] |

| Phenylmethylidene-5-methylpyrazine-2-carbohydrazides | Anti-tubercular | [6] |

It is important to note that the biological activity is often associated with the derivatives rather than the parent compound, this compound, which primarily serves as a synthetic precursor.

Experimental Protocols for Biological Assays

Urease Inhibition Assay

The inhibitory activity of compounds against the urease enzyme can be determined by measuring the amount of ammonia produced from the hydrolysis of urea. A common method involves the use of a colorimetric assay where the ammonia concentration is quantified.

-

Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, a buffer solution, and the test compound at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding a solution of urea.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Quantification of Ammonia: Stop the reaction and determine the amount of ammonia produced. This can be achieved by adding phenol and hypochlorite reagents, which react with ammonia to form a colored indophenol product. The absorbance of this product is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the test sample to that of a control sample without the inhibitor.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in a liquid growth medium in a microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research in this area would be valuable to elucidate its potential mechanisms of action and interactions with cellular processes.

Conclusion

This compound is a valuable chemical entity with a confirmed IUPAC name and CAS number. Its significance lies in its role as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. While direct biological activity and involvement in signaling pathways are not well-documented for the parent compound, its derivatives have shown promise as potential therapeutic agents, particularly in the areas of infectious diseases. The provided synthesis and biological evaluation protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogues further.

References

- 1. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. arabjchem.org [arabjchem.org]

Spectroscopic Profile of 5-Methylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 5-Methylpyrazin-2-amine (also known as 2-Amino-5-methylpyrazine), a heterocyclic amine of interest in pharmaceutical and chemical research. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Frequency |

| 7.92 | Singlet | 1H | Pyrazine ring H | CDCl₃ | 400 MHz |

| 7.87 | Singlet | 1H | Pyrazine ring H | CDCl₃ | 400 MHz |

| 4.6 | Broad Singlet | 2H | -NH₂ | CDCl₃ | 400 MHz |

| 2.40 | Singlet | 3H | -CH₃ | CDCl₃ | 400 MHz |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| Experimental data not available in public domain | - | - |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Experimental data not available in public domain | - |

Based on the structure of this compound, the following characteristic IR absorption bands are expected:

-

N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic): Above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Below 3000 cm⁻¹.

-

C=N and C=C stretch (aromatic ring): In the region of 1600-1450 cm⁻¹.

-

N-H bend (primary amine): In the region of 1650-1580 cm⁻¹.

-

C-N stretch: In the region of 1335-1250 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₇N₃ | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| Exact Mass | 109.063997236 Da | PubChem[1] |

| Predicted Fragmentation (EI-MS) | Experimental data not available in public domain | - |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter by filtering if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

If using a direct insertion probe, the sample is heated to induce volatilization.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation can be compared to known patterns for similar classes of compounds.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyrazin-2-amine

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound. This information is critical for its application in research and development, particularly in the pharmaceutical and agrochemical sectors where it serves as a key building block for bioactive molecules.[1]

Physicochemical Properties

This compound, also known as 2-Amino-5-methylpyrazine, is a heterocyclic aromatic compound.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | Light brown to yellow solid | [3] |

| CAS Number | 5521-58-4 | [2] |

Solubility Profile

| Solvent System | Solubility | Notes |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL (45.82 mM) | A clear solution is obtained.[4] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (45.82 mM) | A clear solution is obtained.[4] |

| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (45.82 mM) | A clear solution is obtained.[4] |

In cases of precipitation or phase separation, heating and/or sonication can be used to aid dissolution.[4]

Stability Profile

Understanding the stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are conducted to assess how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

General Stability

-

Solid State: The compound is generally stable under normal storage conditions.[5] A certificate of analysis for a commercial sample recommends storage at 4°C, protected from light.[3]

-

In Solvent: When dissolved, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended to prevent inactivation from repeated freeze-thaw cycles.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[6] While specific forced degradation data for this compound is limited, the following sections outline potential degradation behaviors based on the chemistry of pyrazine derivatives.

-

Hydrolytic Degradation: The susceptibility of the compound to hydrolysis should be evaluated across a range of pH values.[6] The amino and pyrazine functional groups are generally stable to hydrolysis under neutral conditions, but degradation may occur under strongly acidic or basic conditions at elevated temperatures.

-

Oxidative Degradation: Pyrazines and similar aromatic heterocycles can undergo oxidation, which may involve hydroxylation and subsequent ring cleavage.[7]

-

Thermal Degradation: While generally stable up to 150°C, thermal degradation of amines can occur, especially in the presence of CO₂ at elevated temperatures.[8]

-

Photodegradation: Pyrazine compounds are known to be sensitive to ultraviolet (UV) light, which can lead to photodegradation.[9] This is a critical consideration for storage and handling.

Hypothetical Degradation Pathways

Given the limited specific data for this compound, a hypothetical degradation pathway is proposed based on the known chemistry of pyrazine derivatives. The primary degradation routes are likely to be oxidation and photodegradation. Oxidation may lead to the formation of N-oxides or hydroxylated derivatives, which could undergo further degradation, including ring cleavage. Photodegradation, initiated by UV light, could also lead to the formation of various degradation products through radical-mediated pathways.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation: Centrifuge the sample at high speed and/or filter through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Stability Testing Protocol

This protocol is based on ICH guidelines for forced degradation studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. youtube.com [youtube.com]

5-Methylpyrazin-2-amine molecular weight and formula

An In-depth Technical Guide on 5-Methylpyrazin-2-amine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals.

Core Molecular Data

This compound is a heterocyclic organic compound with the following key molecular identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C5H7N3 | [1][2][3][4] |

| Molecular Weight | 109.13 g/mol | [1][2][3][4] |

| CAS Number | 5521-58-4 | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-5-methylpyrazine, 5-methyl-2-pyrazinamine | [1][3] |

| Appearance | Yellow to beige crystalline powder | [3] |

| Melting Point | 116-117 °C | [2] |

| Boiling Point | 110 °C (at 2 Torr) | [2] |

Synthesis and Experimental Protocols

This compound is an important intermediate in organic synthesis.[2] One common method for its preparation involves the Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid. This multi-step process offers a reliable pathway for industrial-scale production.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes the synthesis of this compound from 5-methyl-2-pyrazinecarboxylic acid.[5]

Step 1: Azidation and Curtius Rearrangement

-

In a reaction vessel under a nitrogen atmosphere, combine 5-methyl-2-pyrazinecarboxylic acid, toluene, and diisopropylethylamine.

-

Perform a vacuum distillation to reduce the water content to below 0.1% w/w.

-

Cool the mixture and add diphenylphosphoryl azide (DPPA) while maintaining the temperature.

-

In a separate vessel, prepare a solution of benzyl alcohol in toluene, ensuring the water content is below 0.1% w/w by azeotropic distillation.

-

Heat the benzyl alcohol solution and slowly add the contents of the first vessel.

-

Stir the reaction mixture, then cool to room temperature.

-

Slowly add a sodium hydroxide solution, then cool the mixture further to induce precipitation.

-

Filter the resulting solid, wash with water and then methanol, and dry under a vacuum to yield the Boc-protected intermediate.

Step 2: Deprotection

-

The Boc-protected intermediate is then subjected to deprotection to yield this compound.[5] A common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its pyrazine ring is a key pharmacophore in many compounds.[2]

-

Pharmaceuticals: It is a key intermediate in the synthesis of drugs, including those for treating diabetes and lowering blood lipids.[6] Derivatives of 5-methylpyrazine have also been investigated for their anti-tubercular activity.[7]

-

Agrochemicals: This compound is utilized in the formulation of pesticides and other crop protection agents.[3]

-

Materials Science: It is incorporated in the development of advanced polymers and coatings.[3]

References

- 1. This compound | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Biological Activities of Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry.[1] Its derivatives have attracted considerable attention from the scientific community due to their extensive range of biological activities.[2][3] These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][4][5] This guide provides a comprehensive overview of the principal biological activities of pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Pyrazine derivatives are recognized for their potent anticancer properties, showing cytotoxicity against numerous cancer cell lines.[4][6] Their mechanisms of action are varied, frequently targeting key signaling pathways that are essential for the growth, survival, and spread of cancer cells.[1]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various pyrazine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the IC50 values for representative compounds against several human cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine | Compound 51 | MCF-7 (Breast) | 0.012 | [2] |

| A549 (Lung) | 0.045 | [2] | ||

| DU-145 (Prostate) | 0.33 | [2] | ||

| Chalcone-Pyrazine | Compound 49 | A549 (Lung) | 0.13 | [2] |

| Colo-205 (Colon) | 0.19 | [2] | ||

| Chalcone-Pyrazine | Compound 50 | MCF-7 (Breast) | 0.18 | [2] |

| Piperlongumine-Ligustrazine | Analogues 38-40 | HCT116 (Colon) | 3.19 - 8.90 | [2] |

| Chalcone-Pyrazine | Compound 48 | BEL-7402 (Liver) | 10.74 | [7] |

| Chalcone-Pyrazine | Compound 46 | BPH-1 (Prostate) | 10.4 | [7] |

| MCF-7 (Breast) | 9.1 | [7] | ||

| Chalcone-Pyrazine | Compound 47 | PC12 (Pheochromocytoma) | 16.4 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of compounds on cancer cell lines.

Objective: To determine the IC50 value of a pyrazine derivative against a specific cancer cell line.

Materials:

-

Pyrazine derivative stock solution (e.g., in DMSO)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Many pyrazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Fluorescence staining and flow cytometry analyses have shown that certain compounds can trigger this process in cancer cells.[7]

Caption: Generalized pathway of ROS-mediated apoptosis induced by pyrazine derivatives.

Antimicrobial and Antitubercular Activity

Pyrazine derivatives exhibit a broad spectrum of antimicrobial activity, including effectiveness against bacteria, fungi, and mycobacteria.[8][9][10] Pyrazinamide, a pyrazine derivative, is a cornerstone first-line drug for treating tuberculosis.[11]

Quantitative Data: Antimicrobial and Antitubercular Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [9] |

| E. coli | 16 | [9] | ||

| Pyrazine-Oxadiazole-Azetidinone | Compound 7B & 7G | M. tuberculosis | 3.12 | [12] |

| Pyrazine-Carbohydrazide | P10 & P4 | C. albicans | 3.125 | [13] |

| Chalcone-Pyrazine | Compound 53 & 54 | M. luteus | 31.25 | [2] |

| Benzamide Derivatives | Compounds 6a, 6e, 6h, 6j, 6k | M. tuberculosis H37Ra | 1.35 - 2.18 (µM) | [11] |

| Pyrazine-Triazole Hybrids | T4, T5, T6, T11, T14, T15, T16, T18 | M. tuberculosis H37Rv | ≤21.25 (µM) | [14] |

| Pyrazinoic Acid Ester | 4-acetoxybenzyl ester | M. tuberculosis | <1 - 6.25 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the MIC of a pyrazine derivative against bacterial or fungal strains.

Materials:

-

Pyrazine derivative stock solution

-

Bacterial/fungal strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control (e.g., Ampicillin) and negative control (broth only) wells

Procedure:

-

Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the pyrazine derivative stock solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute it in broth so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL after adding 50 µL of the inoculum.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Drug Discovery Workflow

The process of discovering and developing new antimicrobial agents from a pyrazine scaffold follows a structured workflow.

Caption: A typical workflow for the synthesis and evaluation of new pyrazine antimicrobials.

Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, pyrazine derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.[2][16]

Quantitative Data: Anti-inflammatory and Antiviral Activity

| Activity | Compound | Assay/Virus | Efficacy | Reference |

| Anti-inflammatory | Paeonol Derivative (37) | LPS-induced NO inhibition | 56.32% inhibition at 20 µM | [7] |

| Pyrazolopyrazine (15) | Carrageenan-induced paw edema | 44.44% inhibition | [17] | |

| Antiviral | Pyrido[2,3‐b]pyrazine (27) | Human Cytomegalovirus (HCMV) | EC50 = 0.33 µM | [18] |

| Pyrazine-triazole (5d-g) | SARS-CoV-2 | Potent activity | [19][20] | |

| Pyrazine-benzothiazole (12i) | SARS-CoV-2 | IC50 = 0.3638 mM | [19] | |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, Influenza, Herpes | Active in vitro | [16] |

Experimental Protocol: Anti-inflammatory Assay (NO Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To evaluate the anti-inflammatory potential of a pyrazine derivative.

Materials:

-

RAW 264.7 macrophage cell line

-

Pyrazine derivative stock solution

-

Lipopolysaccharide (LPS)

-

Complete growth medium

-

Griess Reagent (for NO measurement)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the pyrazine derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Leave some wells unstimulated as a negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

Conclusion

The pyrazine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties highlighted in this guide underscore the therapeutic potential of this class of compounds. The provided data, protocols, and visualizations serve as a foundational resource for scientists engaged in the design, synthesis, and evaluation of novel pyrazine-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of next-generation drugs from this important heterocyclic family.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 15. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Targets of Aminopyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The aminopyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, and an amino group, represents a versatile and highly valuable scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of numerous targeted therapies. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyrazine derivatives, detailing their mechanisms of action, summarizing quantitative data, and providing in-depth experimental protocols and pathway visualizations to facilitate further research and development in this dynamic field.

Protein Kinase Inhibition: A Dominant Therapeutic Application

Aminopyrazine-based compounds have demonstrated remarkable success as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The aminopyrazine scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

Key Kinase Targets and Quantitative Data

A wide array of kinases have been successfully targeted by aminopyrazine derivatives. The following table summarizes the inhibitory potency of representative compounds against several key kinase targets.

| Compound/Drug Name | Target Kinase(s) | IC₅₀ (nM) | Disease Area |

| Gilteritinib (Xospata®) | FLT3, AXL | 0.29 (FLT3), 0.73 (AXL) | Acute Myeloid Leukemia (AML) |

| Acalabrutinib (Calquence®) | BTK | ~5 | B-cell malignancies |

| Darovasertib (LXS-196) | PKCα, PKCθ | 1.9 (PKCα), 0.4 (PKCθ) | Uveal Melanoma |

| Erdafitinib (Balversa®) | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4) | Urothelial Carcinoma |

| Prexasertib (LY2606368) | CHK1 | 1.4 | Solid Tumors |

| Compound 18i | FGFR2 | 150 | Cancer |

| Triazole Aminopyrazines | PI3Kδ | ≤1 | Inflammation |

| Aminopyrazine 31 | Nek2 | 790 | Cancer |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathways Modulated by Aminopyrazine Kinase Inhibitors

Aminopyrazine kinase inhibitors exert their therapeutic effects by blocking aberrant signaling cascades that drive disease progression. Below are visualizations of key pathways targeted by these compounds.

1.2.1. SHP2-Mediated Signaling

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a positive regulatory role in the RAS-MAPK and PI3K-AKT signaling pathways. Allosteric inhibitors of SHP2 with an aminopyrazine core have been developed.

1.2.2. FLT3 and AXL Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) and AXL are receptor tyrosine kinases frequently overexpressed or mutated in AML, leading to constitutive activation of pro-survival pathways like STAT5, MAPK, and AKT. Gilteritinib is a potent aminopyrazine-based inhibitor of both FLT3 and AXL.

1.2.3. B-Cell Receptor (BCR) Signaling via BTK

Bruton's tyrosine kinase (BTK) is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. Acalabrutinib is a second-generation, selective, covalent BTK inhibitor featuring a pyrazine-containing scaffold.

An In-depth Technical Guide to the Synthesis of 5-Methylpyrazin-2-amine: Discovery and Historical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazin-2-amine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. We delve into the seminal methods that marked the early exploration of pyrazine chemistry and trace the progression to modern, industrially viable synthetic routes. Key methodologies, including the Curtius rearrangement, amination of halopyrazines, and other notable approaches are discussed in detail. This whitepaper presents quantitative data in structured tables for comparative analysis, provides explicit experimental protocols for key reactions, and utilizes diagrams to illustrate synthetic pathways, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Emergence of Pyrazine Chemistry

The history of this compound is intrinsically linked to the broader discovery and exploration of pyrazine chemistry. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-relationship, were first identified in the 19th century. The first recorded synthesis of a pyrazine derivative, tetraphenylpyrazine, was achieved by Laurent in 1855. This was followed by the development of foundational synthetic methods that are still recognized today, such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879.[1] These early methods laid the groundwork for the synthesis of a vast array of pyrazine derivatives, including the aminopyrazines, which would later prove to be of significant pharmaceutical importance.

While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its development can be contextualized within the broader advancements in the synthesis of aminopyrazines and other N-heterocyclic compounds throughout the 20th century. The advent of reactions like the Chichibabin amination, first reported in 1914 for the direct amination of pyridines, provided a conceptual framework for the introduction of amino groups onto electron-deficient heterocyclic rings.[2]

Key Synthetic Strategies for this compound

The synthesis of this compound has evolved from classical methods to more efficient and scalable industrial processes. The following sections detail the most significant synthetic routes, providing both historical context and modern applications.

From 5-Methyl-2-pyrazinecarboxylic Acid via Curtius Rearrangement

A prevalent and industrially significant method for the synthesis of this compound involves the Curtius rearrangement of an acyl azide derived from 5-methyl-2-pyrazinecarboxylic acid. This multi-step process is favored for its relatively high yields and the commercial availability of the starting material.

The general pathway involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to the desired amine. A common modern adaptation of this process involves a one-pot reaction where the acyl azide is generated and rearranged in the presence of an alcohol to form a carbamate, which is then deprotected to yield the amine.

Logical Workflow for Curtius Rearrangement Synthesis

Caption: Synthesis of this compound via Curtius Rearrangement.

Table 1: Quantitative Data for Curtius Rearrangement Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Methyl-2-pyrazinecarboxylic acid | 1. Oxalyl chloride, 2. Sodium azide, 3. Benzyl alcohol, 4. Pd/C, H₂ | Toluene | 90-95 (rearrangement) | 1.5-3 | 50-55 (overall) | [3] |

| 5-Methyl-2-pyrazinecarboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | Toluene | 90-95 | 2-3 | 90 (deprotection step) | [3] |

| 5-Methylpyrazine-2-carboxylic acid | DPPA, Diisopropylethylamine, Benzyl alcohol | Toluene | 85-90 | 2 | 78-85 (carbamate) | [4] |

Experimental Protocol: Industrial Preparation via Curtius Rearrangement [3]

Step 1: N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine synthesis To a solution of 5-methyl-2-pyrazinecarboxylic acid (20.7 g, 0.15 mol) in dry toluene (450 mL) is added triethylamine (18.4 g, 0.18 mol) and tert-butanol (22.1 g, 0.30 mol). The mixture is stirred and heated to 90-95 °C. Diphenylphosphoryl azide (DPPA) (42.8 g, 0.18 mol) is added dropwise, and the reaction is maintained at 90-95 °C for 1.5-2 hours. The reaction mixture is then cooled to 15-20 °C, and ethyl acetate (150 mL) is added. The organic phase is washed with sodium carbonate solution (2 x 200 mL) and brine (200 mL). The organic phase is concentrated to approximately 60 mL, and ethyl acetate (60 mL) is added. The mixture is heated to 50 °C and stirred for 1 hour, then slowly cooled to -10 to -5 °C and stirred for an additional 1.5-2 hours. The resulting solid is collected by filtration.

Step 2: Deprotection to this compound N-tert-butyloxycarbonyl-2-amino-5-methylpyrazine (from the previous step) is dissolved in dichloromethane. Hydrogen chloride gas is bubbled through the solution at room temperature. After completion of the reaction (monitored by TLC, approximately 3 hours), water is added, and the phases are separated. The aqueous phase is basified with 30% aqueous sodium hydroxide solution to pH 9. The product is extracted with dichloromethane, and the combined organic layers are concentrated. The crude product is triturated with n-heptane and filtered to yield this compound. The reported yield for the deprotection step is 90%.[3]

Amination of 2-Halo-5-methylpyrazines

Another historically significant and viable route to this compound is the nucleophilic aromatic substitution of a halogenated pyrazine precursor, typically 2-chloro-5-methylpyrazine. This method is analogous to early syntheses of other aminopyrazines.

The reaction involves heating the halopyrazine with an ammonia source, such as anhydrous ammonia or an ammonia solution, often in the presence of a solvent and sometimes a catalyst. The harsh conditions (high temperature and pressure) often required for this reaction are a drawback, but the directness of the approach makes it an important method to consider.

Reaction Pathway for Amination of 2-Chloro-5-methylpyrazine

Caption: Synthesis of this compound via Amination.

Table 2: Quantitative Data for Amination Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| 2-Chloropyrazine | Anhydrous Ammonia | Ethanol | 175 | Autoclave | 57 | US2396067A |

| 2-Bromopyrazine | Ammonia | Ethanol | ~175 | Autoclave | Not specified | US2396067A |

Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine (Illustrative)

This protocol is for the synthesis of the parent 2-aminopyrazine and is illustrative of the conditions that would be adapted for the 5-methyl derivative.

A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175 °C for three hours. After cooling, the solvent and excess reactants are removed under diminished pressure. The crystalline brown residue is taken up in hot benzene, filtered to remove resinous material, and then cooled to 5 °C. The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried. The reported yield is 57%.

Other Synthetic Approaches

While the Curtius rearrangement and amination of halopyrazines are the most prominent methods, other synthetic strategies have been explored for the preparation of aminopyrazines.

-

Hofmann Rearrangement: Conceptually similar to the Curtius rearrangement, the Hofmann rearrangement of 5-methylpyrazine-2-carboxamide would provide a direct route to this compound. This reaction typically involves treating a primary amide with a halogen (e.g., bromine) and a strong base. While this is a plausible synthetic route, specific documented examples for the synthesis of this compound via this method are not as prevalent in the literature as the Curtius rearrangement.

-

From 2-Cyanopyrazine: 2-Aminopyrazine derivatives can also be synthesized from 2-cyanopyrazine. This can be achieved by reacting 2-cyanopyrazine with a sodium hypochlorite solution and an alkali.[5]

Conclusion

The synthesis of this compound has a rich history rooted in the foundational discoveries of pyrazine chemistry. From the early, general methods for constructing the pyrazine ring, the field has progressed to highly optimized and specific routes for the production of this valuable pharmaceutical intermediate. The Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid has emerged as a dominant industrial method, offering high yields and operational scalability. The amination of 2-chloro-5-methylpyrazine remains a viable, albeit often more demanding, alternative. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research. This guide serves as a foundational resource for understanding the key synthetic pathways and their historical development, providing researchers with the necessary knowledge to innovate further in this important area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. CN101857575A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

Physicochemical Characteristics of Substituted Pyrazines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic incorporation of the pyrazine scaffold into drug candidates can modulate key properties such as solubility, lipophilicity, and metabolic stability, ultimately influencing their pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support the rational design of novel pyrazine-based therapeutics.

Core Physicochemical Properties of the Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement confers distinct electronic properties compared to its carbocyclic analog, benzene, and other diazines. The two nitrogen atoms are electron-withdrawing, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution.[1] The parent pyrazine molecule is a weak base with a pKa of 0.65.[1][2] Its symmetrical structure results in a zero dipole moment.[1]

The introduction of substituents onto the pyrazine ring profoundly influences its physicochemical properties. These modifications are a cornerstone of medicinal chemistry strategies to fine-tune the drug-like properties of pyrazine-containing molecules.

Quantitative Physicochemical Data of Substituted Pyrazines

The following tables summarize key physicochemical data for a selection of substituted pyrazines, providing a comparative overview for researchers.

Table 1: Lipophilicity (LogP) and Basicity (pKa) of Selected Pyrazine Derivatives

| Compound | Substituent(s) | LogP | pKa | Reference(s) |

| Pyrazine | -H | -0.26 | 0.65 | [2][3][4] |

| 2-Methylpyrazine | 2-CH₃ | 0.2 | 1.4 | |

| 2,5-Dimethylpyrazine | 2,5-(CH₃)₂ | 0.8 | 2.0 | |

| 2,3,5-Trimethylpyrazine | 2,3,5-(CH₃)₃ | 1.3 | 2.5 | |

| 2-Aminopyrazine | 2-NH₂ | -0.4 | 2.8 | |

| Pyrazine-2-carboxamide | 2-CONH₂ | -1.1 | - | [5] |

| 2-Chloropyrazine | 2-Cl | 0.4 | - | |

| 2-Methoxypyrazine | 2-OCH₃ | 0.3 | - | |

| Tetramethylpyrazine | 2,3,5,6-(CH₃)₄ | 1.8 | 3.2 | [4] |

Note: LogP and pKa values can vary depending on the experimental or computational method used. The values presented here are representative.

Table 2: Aqueous Solubility of Selected Pyrazine Derivatives

| Compound | Substituent(s) | Aqueous Solubility | Reference(s) |

| Pyrazine | -H | Freely soluble | [3] |

| Pyrazine-2-carboxamide | 2-CONH₂ | Soluble in water | [5] |

| N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3) | Complex | Low water solubility | [6] |

| Piperlongumine-ligustrazine derivatives | Complex | 8.9–26.2 times higher than piperlongumine | [1] |

| Cinnamic acid–pyrazine derivative 1 | Complex | Good solubility | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed and reproducible experimental protocols are critical for accurately determining the physicochemical properties of novel pyrazine derivatives. The following sections outline standard methodologies for measuring lipophilicity, acidity/basicity, and solubility.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between a non-polar solvent (typically n-octanol) and an aqueous phase (typically a buffer of physiological pH).

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to ensure mutual miscibility does not affect the final volumes.

-

Compound Dissolution: Accurately weigh a small amount of the pyrazine derivative and dissolve it in the pre-saturated n-octanol or the pre-saturated buffer, depending on its anticipated solubility.

-

Partitioning: Add a known volume of the second, immiscible phase to the solution from step 2 in a glass flask or vial. The ratio of the volumes of the two phases should be adjusted based on the expected LogP value.

-

Equilibration: Securely cap the flask and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: After shaking, centrifuge the flask at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the pyrazine derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Acidity/Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups in a molecule by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Dissolve an accurately weighed amount of the substituted pyrazine in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility. The concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Stir the solution continuously.

-

Titration: For a basic pyrazine, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic pyrazine, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at which 50% of the compound is protonated (the half-equivalence point). The equivalence point can be identified from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve.

Determination of Kinetic Aqueous Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazine derivative in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for the compound to dissolve.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. An increase in turbidity indicates precipitation of the compound.

-

Quantification of Soluble Compound (Optional): To obtain a quantitative value, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant or filtrate is then determined by an appropriate analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Signaling Pathways of Pyrazine-Containing Drugs

The biological activity of many pyrazine-containing drugs is a result of their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development and for predicting potential on-target and off-target effects.

Bortezomib: A Proteasome Inhibitor

Bortezomib is a dipeptidyl boronic acid derivative containing a pyrazine moiety that acts as a potent and reversible inhibitor of the 26S proteasome.[7] Inhibition of the proteasome disrupts the degradation of intracellular proteins, leading to a variety of downstream effects, including the induction of apoptosis in cancer cells. One of the key pathways affected by bortezomib is the NF-κB signaling pathway.[7]

Gilteritinib: A FLT3 Kinase Inhibitor

Gilteritinib is a potent, selective, oral FLT3 tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[8] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, leading to uncontrolled proliferation of leukemic cells through downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[9]

Conclusion

The physicochemical characteristics of substituted pyrazines are of paramount importance in the design and development of new therapeutic agents. By understanding and manipulating properties such as lipophilicity, pKa, and solubility through targeted substitutions, medicinal chemists can optimize the drug-like properties of pyrazine-containing compounds. The detailed experimental protocols provided herein serve as a practical guide for the accurate characterization of these molecules. Furthermore, a clear understanding of the signaling pathways modulated by pyrazine-based drugs, such as bortezomib and gilteritinib, is essential for elucidating their mechanisms of action and for the rational design of next-generation therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of pyrazine-based drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 8. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 5-Methylpyrazin-2-amine from 5-methyl-2-pyrazine carboxylic acid

Introduction

5-Methylpyrazin-2-amine is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its pyrazine core is a key structural motif in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of this compound from 5-methyl-2-pyrazine carboxylic acid. The primary method described is the Curtius rearrangement, a reliable and scalable reaction that converts a carboxylic acid to an amine with one less carbon atom.[2][3] This rearrangement proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently converted to the desired amine.[2][3] The protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The conversion of 5-methyl-2-pyrazine carboxylic acid to this compound is efficiently achieved via a Curtius rearrangement.[2][4] This reaction involves the transformation of a carboxylic acid into an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is then hydrolyzed to yield the primary amine and carbon dioxide.[5][6] A common and modern approach for the initial azidation step involves the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot synthesis from the carboxylic acid.[7]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-methyl-2-pyrazine carboxylic acid | 5521-55-1 | C₆H₆N₂O₂ | 138.12 |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | C₁₂H₁₀N₃O₃P | 275.21 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |

| tert-Butanol | 75-65-0 | C₄H₁₀O | 74.12 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Sodium bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Brine (Saturated NaCl solution) | 7647-14-5 (NaCl) | NaCl | 58.44 |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Hydrochloric acid | 7647-01-0 | HCl | 36.46 |

| This compound | 5521-58-4 | C₅H₇N₃ | 109.13 |

Experimental Protocols

This protocol is based on established procedures utilizing a Curtius rearrangement with DPPA.[7]

Step 1: Formation of tert-butyl (5-methylpyrazin-2-yl)carbamate (Boc-protected amine)

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methyl-2-pyrazine carboxylic acid (13.8 g, 0.1 mol), toluene (250 mL), triethylamine (15.2 g, 0.15 mol), and tert-butanol (14.8 g, 0.2 mol).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Heat the reaction mixture to 90-95 °C.

-

Slowly add diphenylphosphoryl azide (DPPA) (30.3 g, 0.11 mol) dropwise to the heated solution over a period of 30 minutes.

-

After the addition is complete, maintain the reaction temperature at 90-95 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature (15-20 °C).

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

Step 2: Deprotection to this compound

-

Dissolve the crude tert-butyl (5-methylpyrazin-2-yl)carbamate in ethyl acetate (100 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the solution for approximately 1 hour, or until the reaction is complete (monitored by TLC). Alternatively, add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at 0-5 °C for an additional 1-2 hours.

-

Collect the precipitated this compound hydrochloride salt by filtration.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., 10% NaOH solution) to a pH of >10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.